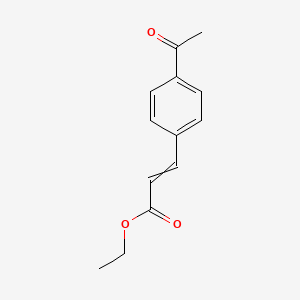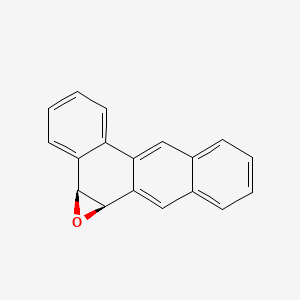![molecular formula C8H20FNOSi B14436062 O-[Di-tert-butyl(fluoro)silyl]hydroxylamine CAS No. 79129-03-6](/img/structure/B14436062.png)
O-[Di-tert-butyl(fluoro)silyl]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[Di-tert-butyl(fluoro)silyl]hydroxylamine is a compound that belongs to the class of silyl ethers. Silyl ethers are commonly used as protecting groups in organic synthesis due to their stability and ease of removal. This compound is particularly useful in protecting hydroxyl groups during chemical reactions, preventing unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
O-[Di-tert-butyl(fluoro)silyl]hydroxylamine can be synthesized through the reaction of di-tert-butylchlorosilane with hydroxylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often involve anhydrous solvents and an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining strict anhydrous conditions, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
O-[Di-tert-butyl(fluoro)silyl]hydroxylamine primarily undergoes substitution reactions. It can react with various electrophiles to form new silyl ether derivatives. The compound is also known to be stable under a wide range of conditions, making it inert to many common reagents .
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, acyl chlorides, and other electrophilic species. The reactions typically occur under mild conditions, often at room temperature, and in the presence of a base to facilitate the substitution process .
Major Products Formed
The major products formed from reactions involving this compound are various silyl ether derivatives. These products retain the protective silyl group, which can be removed later using fluoride ions or acidic conditions .
Aplicaciones Científicas De Investigación
O-[Di-tert-butyl(fluoro)silyl]hydroxylamine has several applications in scientific research:
Mecanismo De Acción
The mechanism by which O-[Di-tert-butyl(fluoro)silyl]hydroxylamine exerts its effects involves the formation of a stable silyl ether bond with hydroxyl groups. This bond is resistant to many reaction conditions, thereby protecting the hydroxyl group from unwanted reactions. The silyl ether can be cleaved using fluoride ions or acidic conditions, regenerating the free hydroxyl group .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl ethers: These are also used as protecting groups but are less bulky compared to di-tert-butyl(fluoro)silyl ethers.
Tert-butyldimethylsilyl ethers: These provide similar protection but may have different reactivity and stability profiles.
Triisopropylsilyl ethers: These are bulkier and provide more steric protection compared to di-tert-butyl(fluoro)silyl ethers.
Uniqueness
O-[Di-tert-butyl(fluoro)silyl]hydroxylamine is unique due to its combination of steric bulk and stability. The presence of the fluoro group enhances its stability under various conditions, making it a versatile protecting group in organic synthesis .
Propiedades
Número CAS |
79129-03-6 |
|---|---|
Fórmula molecular |
C8H20FNOSi |
Peso molecular |
193.33 g/mol |
Nombre IUPAC |
O-[ditert-butyl(fluoro)silyl]hydroxylamine |
InChI |
InChI=1S/C8H20FNOSi/c1-7(2,3)12(9,11-10)8(4,5)6/h10H2,1-6H3 |
Clave InChI |
WUGWHMZJLOOSAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C(C)(C)C)(ON)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


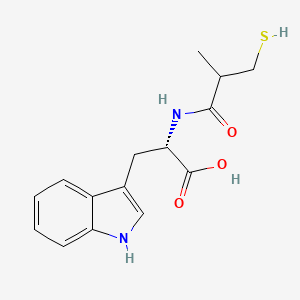
![Spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14435999.png)
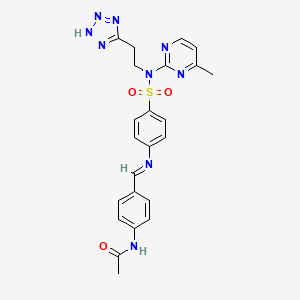
![Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B14436005.png)
![4,4'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14436011.png)
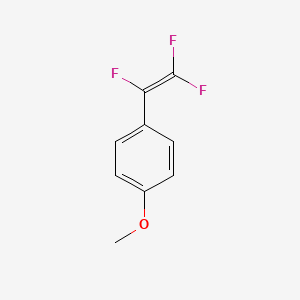
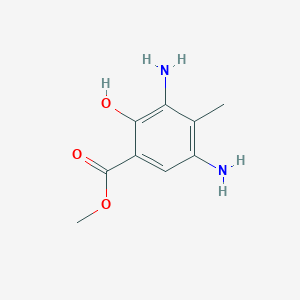
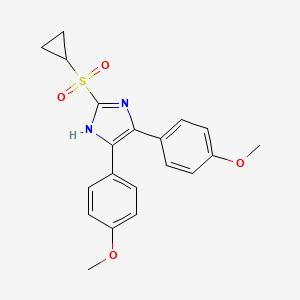
![2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-indene](/img/structure/B14436037.png)
![[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride](/img/structure/B14436041.png)


